2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide
CAS No.: 1207004-19-0
Cat. No.: VC11967080
Molecular Formula: C22H16ClFN6O2
Molecular Weight: 450.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207004-19-0 |
|---|---|
| Molecular Formula | C22H16ClFN6O2 |
| Molecular Weight | 450.9 g/mol |
| IUPAC Name | 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H16ClFN6O2/c1-13-2-7-16(24)10-17(13)25-20(31)12-30-22(32)28-8-9-29-19(21(28)27-30)11-18(26-29)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3,(H,25,31) |
| Standard InChI Key | UDCBFMBGGUOSAB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
| Canonical SMILES | CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-5-one core, a fused tricyclic system incorporating five nitrogen atoms. This core is substituted at position 11 with a 4-chlorophenyl group and at position 4 with an acetamide moiety bearing a 5-fluoro-2-methylphenyl substituent. The IUPAC name reflects its intricate connectivity:
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Core: 3,4,6,9,10-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-5-one
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Substituents:
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4-Chlorophenyl at position 11
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N-(5-fluoro-2-methylphenyl)acetamide at position 4
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Physicochemical Properties
Key molecular properties derived from its formula (C₂₃H₁₇ClFN₆O₂) include:
| Property | Value |
|---|---|
| Molecular Weight | 478.88 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 4 |
The chlorophenyl and fluoro-methyl groups enhance lipophilicity, while the acetamide and nitrogen-rich core facilitate hydrogen bonding and polar interactions .
Synthesis and Characterization
Synthetic Pathways
Synthesis likely involves multi-step strategies:
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Core Construction: Cyclocondensation of diamine or triamine precursors with carbonyl-containing reagents to form the tricyclic framework.
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Functionalization:
Analytical Characterization
Critical techniques for structural confirmation:
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NMR Spectroscopy: ¹H and ¹³C NMR to resolve aromatic protons, acetamide methyl groups, and fluorine coupling patterns.
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Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 479.10.
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X-ray Crystallography: To elucidate the tricyclic core’s conformation and substituent orientations (data unavailable for this compound).
Comparative Analysis with Structural Analogs
The target compound’s fluorinated acetamide may confer metabolic stability over non-fluorinated analogs .
Research Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Multi-step syntheses often suffer from low yields; flow chemistry or microwave-assisted reactions could enhance efficiency.
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Stereochemical Control: The tricyclic core’s stereochemistry requires chiral catalysts or resolution techniques.
Biological Profiling
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In Vitro Assays: Prioritize kinase inhibition panels and antimicrobial susceptibility testing.
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ADMET Studies: Evaluate pharmacokinetics (e.g., CYP450 interactions) and toxicity (e.g., hERG inhibition).
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